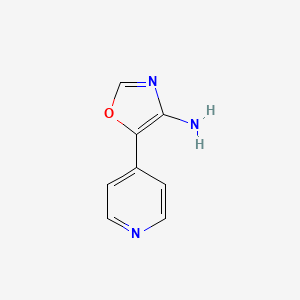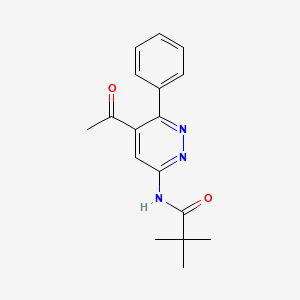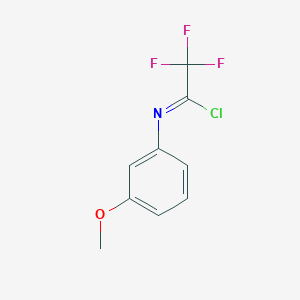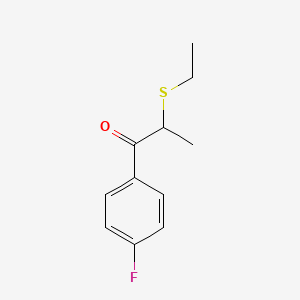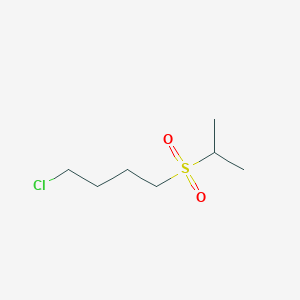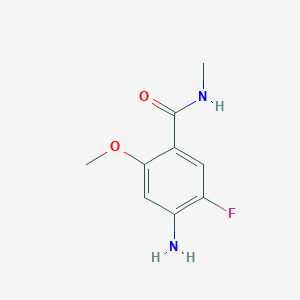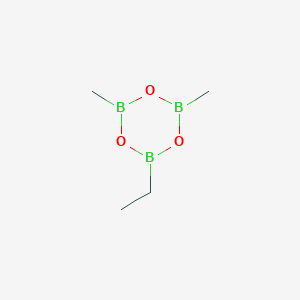
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound It is characterized by a unique ring structure that includes both boron and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with a suitable organic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent the oxidation of boron. The organic precursor usually contains functional groups that facilitate the formation of the boron-oxygen ring structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and the use of catalysts to enhance the yield and purity of the final product. The process may also involve the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen complexes.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen complexes, while reduction reactions may produce boron-hydrogen compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with oxygen and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane include other boron-containing heterocycles, such as:
Boroxines: Compounds with a boron-oxygen ring structure.
Boronic acids: Compounds containing a boron-oxygen-hydrogen group.
Boranes: Compounds with boron-hydrogen bonds.
Uniqueness
What sets this compound apart from these similar compounds is its unique ring structure that includes both boron and oxygen atoms, as well as its specific substitution pattern. This unique structure gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
727708-56-7 |
|---|---|
Fórmula molecular |
C4H11B3O3 |
Peso molecular |
139.6 g/mol |
Nombre IUPAC |
2-ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C4H11B3O3/c1-4-7-9-5(2)8-6(3)10-7/h4H2,1-3H3 |
Clave InChI |
PHXGHSIICKBICE-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)
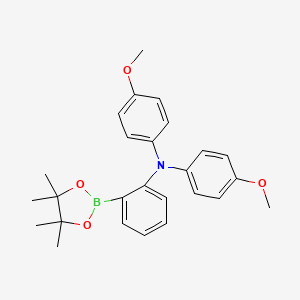
![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)


